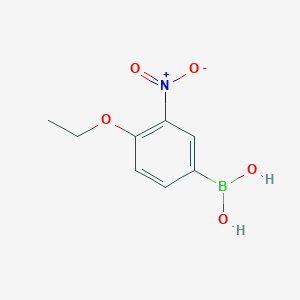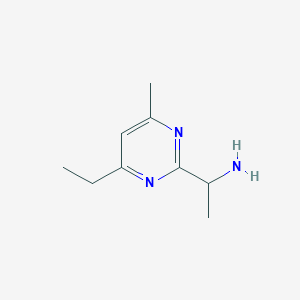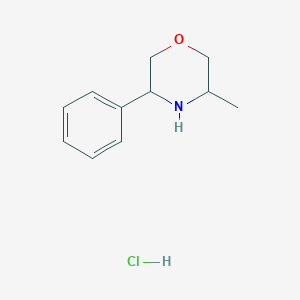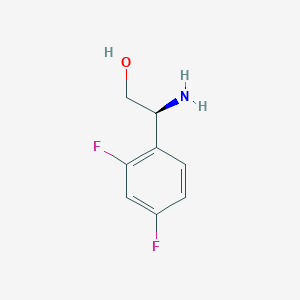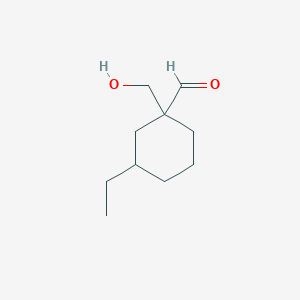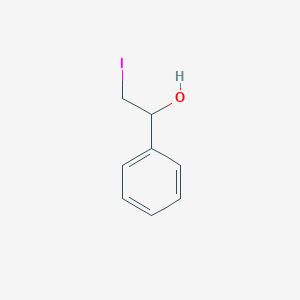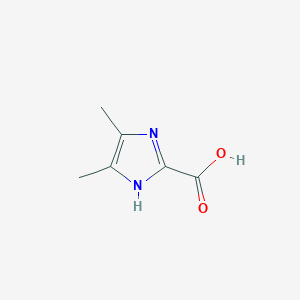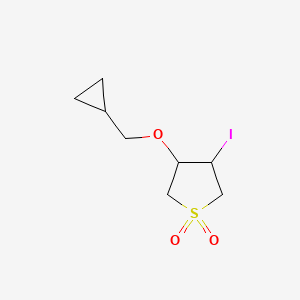
3-(Cyclopropylmethoxy)-4-iodotetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione is a chemical compound with a unique structure that includes a cyclopropylmethoxy group, an iodine atom, and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting from readily available starting materials. One common method involves the alkylation of 3-hydroxy-4-halogenated benzaldehyde, followed by hydroxylation and further alkylation to introduce the cyclopropylmethoxy group.
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts. The intermediates are purified at each step to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
3-(Cyclopropylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-4-iodo-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
- 3-(Cyclopropylmethoxy)phenylboronic acid
Uniqueness
Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity .
Properties
Molecular Formula |
C8H13IO3S |
|---|---|
Molecular Weight |
316.16 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-4-iodothiolane 1,1-dioxide |
InChI |
InChI=1S/C8H13IO3S/c9-7-4-13(10,11)5-8(7)12-3-6-1-2-6/h6-8H,1-5H2 |
InChI Key |
XYESYBHZRNFPGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2CS(=O)(=O)CC2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


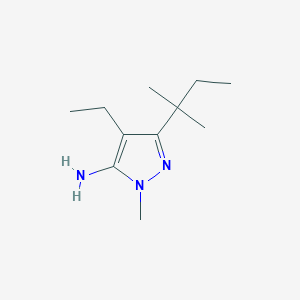
amine](/img/structure/B13311122.png)
amine](/img/structure/B13311125.png)
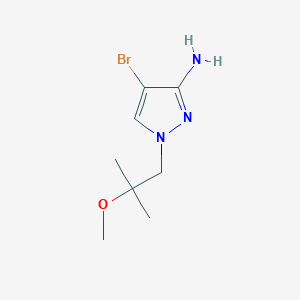
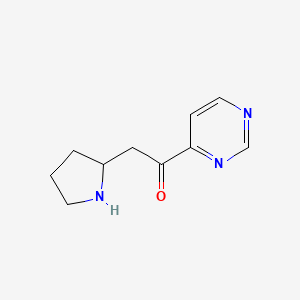
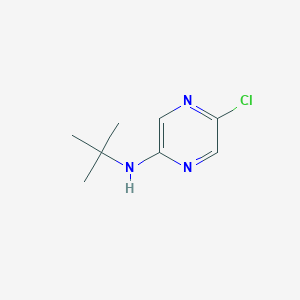
![(4-Methoxybutyl)[(2-methylphenyl)methyl]amine](/img/structure/B13311141.png)
